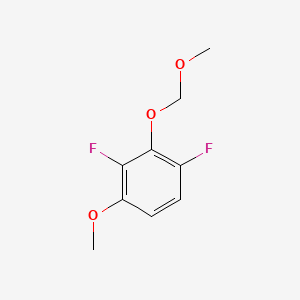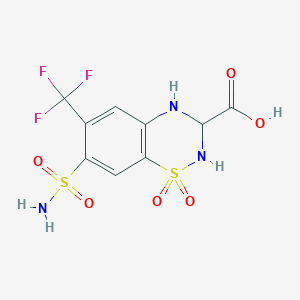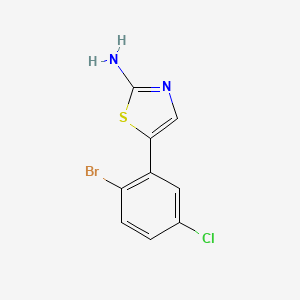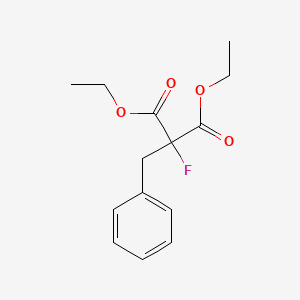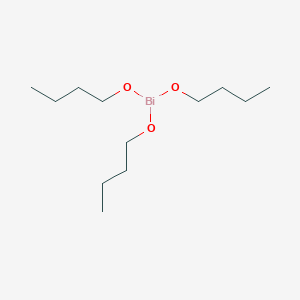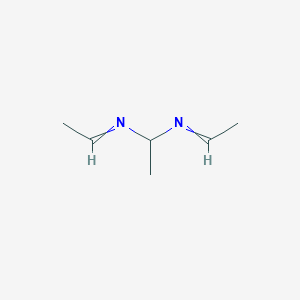
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone is a chemical compound that features a pyridine ring substituted with chloro and trifluoromethyl groups, and a piperidinyl methanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-6-(trifluoromethyl)pyridine and piperidine.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The piperidine is added to the 2-chloro-6-(trifluoromethyl)pyridine under an inert atmosphere, and the mixture is stirred at an elevated temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines or thiols, and conditions may involve solvents like DMF or THF, and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
科学的研究の応用
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials.
Biological Studies: It is employed in biological research to study its effects on various biological pathways and targets.
作用機序
The mechanism of action of (2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)boronic acid: This compound shares the pyridine ring with chloro and trifluoromethyl substitutions but differs in the functional group attached to the pyridine ring.
®-(2-Chloro-3-(trifluoromethyl)phenyl)(1-(5-fluoropyridin-2-yl)-4-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)methanone: This compound has a similar core structure but includes additional substitutions and a different functional group.
Uniqueness
(2-Chloro-6-(trifluoromethyl)pyridin-3-yl)(piperidin-1-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C12H12ClF3N2O |
|---|---|
分子量 |
292.68 g/mol |
IUPAC名 |
[2-chloro-6-(trifluoromethyl)pyridin-3-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H12ClF3N2O/c13-10-8(4-5-9(17-10)12(14,15)16)11(19)18-6-2-1-3-7-18/h4-5H,1-3,6-7H2 |
InChIキー |
XIHPOXLGKSGGCF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


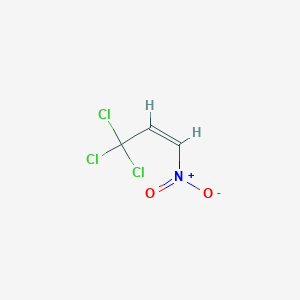
![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)
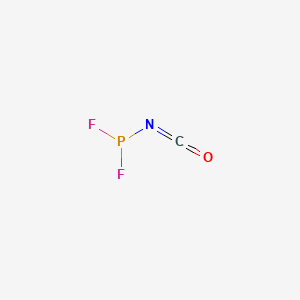
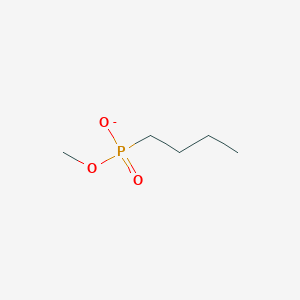
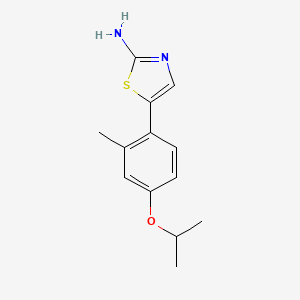
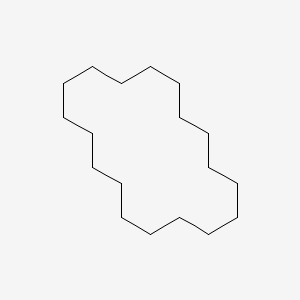

![6h-Spiro[benzo[c]acridine-5,1'-cyclopentane]](/img/structure/B14757599.png)
